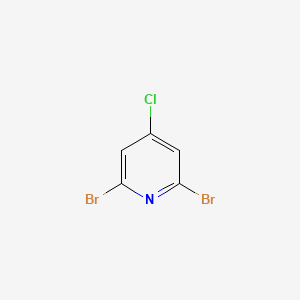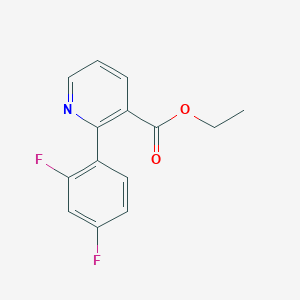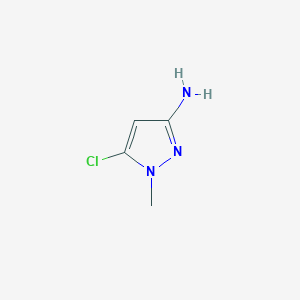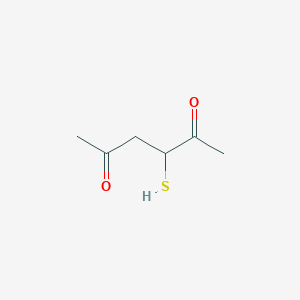
1-Chloro-5-(trifluoromethyl)isoquinoline
Descripción general
Descripción
1-Chloro-5-(trifluoromethyl)isoquinoline is a chemical compound with the CAS Number: 435278-04-9 . It has a molecular weight of 231.6 and its IUPAC name is this compound . It appears as a white solid .
Molecular Structure Analysis
The linear formula of this compound is C10H5ClF3N . The InChI code is 1S/C10H5ClF3N/c11-9-7-2-1-3-8(10(12,13)14)6(7)4-5-15-9/h1-5H .
Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 231.6 and its linear formula is C10H5ClF3N .
Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry
Versatile Cyclodehydration Reactions
A study by Movassaghi and Hill (2008) describes the direct conversion of various amides to isoquinoline derivatives via mild electrophilic amide activation. This process highlights the utility of 1-Chloro-5-(trifluoromethyl)isoquinoline in synthesizing complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Movassaghi & Hill, 2008).
Palladium-Catalyzed Amination
Prabakaran, Manivel, and Khan (2010) have demonstrated an effective microwave-accelerated reaction for the amination of 1-chloroisoquinolines, leading to the synthesis of new 1,3-disubstituted isoquinolines. This process is indicative of the compound's role in facilitating novel synthetic routes for bioactive molecules (Prabakaran, Manivel, & Khan, 2010).
Isoquinoline-based Ligands and Sensors
The synthesis and analysis of isoquinoline derivatives, such as the study conducted by Chen Pei-ran (2008), show the compound's utility in the development of new acyl transfer catalysts. These catalysts have potential applications in facilitating chemical reactions for the synthesis of complex organic molecules (Chen Pei-ran, 2008).
Medicinal Chemistry Applications
Antimicrobial Agents
Novel isoquinoline derivatives synthesized for antimicrobial purposes highlight the potential of this compound as a precursor in developing new therapeutic agents. Research by Galán et al. (2013) into various functionalized tetrahydroisoquinolines shows significant bactericidal and, to a lesser extent, antifungal activity, demonstrating the compound's relevance in the search for new antimicrobial drugs (Galán et al., 2013).
Cancer Research
Research into isoquinoline derivatives for cancer therapy suggests that this compound could serve as a key intermediate in the synthesis of compounds with potential anticancer properties. For instance, the work on polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles by Yan et al. (2013) demonstrates the synthesis of compounds with excellent growth inhibitory activities against various tumor cell lines, underlining the importance of isoquinoline derivatives in oncological research (Yan et al., 2013).
Propiedades
IUPAC Name |
1-chloro-5-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-7-2-1-3-8(10(12,13)14)6(7)4-5-15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLLEQMXSWJONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619519 | |
| Record name | 1-Chloro-5-(trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435278-04-9 | |
| Record name | 1-Chloro-5-(trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)













